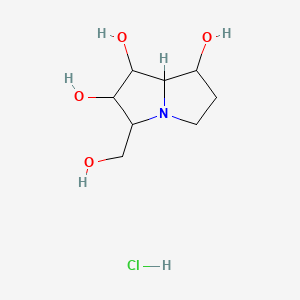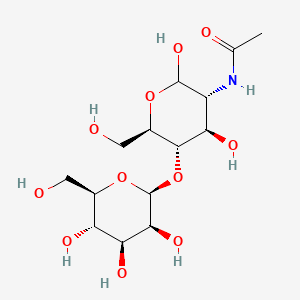
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine
Vue d'ensemble
Description
4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine is a compound involved in the degradation of host-derived N-glycans . It is catalyzed by the enzyme 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase .
Synthesis Analysis
The synthesis of this compound involves a reversible phosphorolysis reaction . The enzyme BT1033, isolated from the anaerobic bacterium Bacteroides thetaiotaomicron, catalyzes this reaction . The reaction products were purified using an HPLC system .Molecular Structure Analysis
The molecular structure of this compound can be analyzed through crystallography . A crystal structure of the compound in complex with N-acetyl-D-glucosamine, beta-D-mannopyranose, and inorganic phosphate has been reported .Chemical Reactions Analysis
The chemical reaction catalyzed by 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase involves this compound and phosphate . The reaction yields alpha-D-mannose 1-phosphate and N-acetyl-D-glucosamine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its reactions and synthesis. It is a substrate for the enzyme 1,4-beta-mannosyl-N-acetylglucosamine phosphorylase and participates in a reversible phosphorolysis reaction .Applications De Recherche Scientifique
1. Biomedical Engineering and Wound Healing
Chitin and its deacetylated derivative chitosan, composed of β-(1-4)-linked d-glucosamine and N-acetyl-d-glucosamine units, are used in biomedical applications like wound healing and tissue engineering. These biopolymers show promise in various medical devices aimed at treating or replacing body tissues and organs due to their biocompatibility (Islam, Bhuiyan, & Islam, 2017).
2. Bioconversion Processes
In a study on chitinase activity, an enzyme from Paenibacillus barengoltzii was shown to convert chitin to N-acetyl glucosamine (GlcNAc). This process has significant implications in producing pharmacologically valuable GlcNAc in a more eco-friendly and efficient manner compared to traditional chemical processes (Fu et al., 2014).
3. Chemical Glycosylation Studies
Glycosylation, a critical reaction in glycochemistry, utilizes compounds like 4-O-beta-D-mannopyranosyl-N-acetyl-D-glucosamine. Studies have explored mechanisms to improve the efficiency and selectivity of glycosylation processes, which are vital in synthesizing complex carbohydrates for research and therapeutic applications (Crich, 2010).
4. Detection and Visualization in Cell Signaling
FRET-based sensors have been developed to detect β-O-N-Acetyl-d-glucosamine (O-GlcNAc), a modification involved in cell signaling and linked to diseases like Alzheimer's and diabetes. This advancement aids in understanding O-GlcNAc's spatial and temporal localization in cellular processes (Carrillo, Krishnamoorthy, & Mahal, 2006).
5. Pharmaceutical Applications
The study of depolymerization and de-N-acetylation of chitin oligomers, including GlcNAc, has implications in pharmaceutical applications. Understanding these processes can aid in the efficient production of glucosamine, a compound derived from chitin with potential therapeutic uses (Einbu & Vårum, 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10+,11+,12-,13?,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUJDWYNGMDBV-KTNASFDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


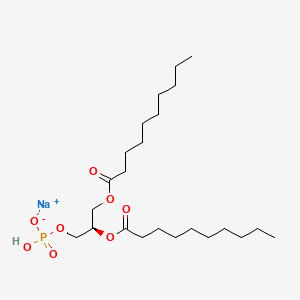

![4-{[5-(Dimethylamino)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B573661.png)
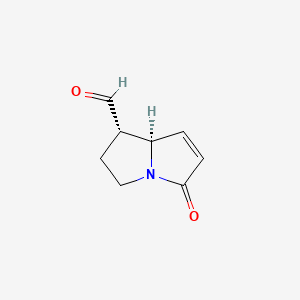
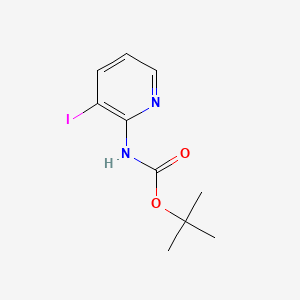
![1H-Thiazolo[4,5-d]-1,2,3-triazole, 5-methyl- (9CI)](/img/no-structure.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B573672.png)
![6H,8H-[1,3]Dioxino[5,4-f][1,3]benzothiazol-2-amine](/img/structure/B573673.png)
![2-Methyltetrahydropyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B573677.png)
